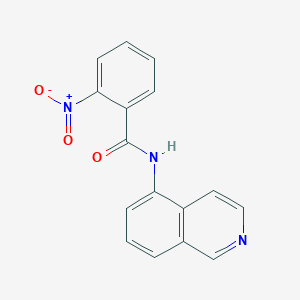

N-(5-isoquinolinyl)-2-nitrobenzamide

描述

N-(5-Isoquinolinyl)-2-nitrobenzamide is a nitrobenzamide derivative featuring a bicyclic isoquinoline moiety attached to the amide nitrogen. Nitrobenzamides are often explored for pharmacological activities, including anticonvulsant and antimicrobial effects, depending on their substituents .

属性

分子式 |

C16H11N3O3 |

|---|---|

分子量 |

293.28 g/mol |

IUPAC 名称 |

N-isoquinolin-5-yl-2-nitrobenzamide |

InChI |

InChI=1S/C16H11N3O3/c20-16(13-5-1-2-7-15(13)19(21)22)18-14-6-3-4-11-10-17-9-8-12(11)14/h1-10H,(H,18,20) |

InChI 键 |

SQEGSXMNRCWOII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Structural Features

The table below compares key structural and physicochemical properties of N-(5-isoquinolinyl)-2-nitrobenzamide with related compounds:

*Inferred properties based on structural analogs.

Pharmacological Activity

- Anticonvulsant Activity : N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide demonstrated superior efficacy to Depakin (valproate) in animal models, providing 100% protection at lower doses and reducing mortality .

- Antimicrobial Activity : The triazolylmethyl derivative (compound 5a, 5h, 5i) showed promising activity against bacterial and fungal strains, comparable to ciprofloxacin and miconazole .

- Isoquinolinyl Derivatives: While direct data is lacking, the isoquinoline moiety’s aromaticity and rigidity may enhance binding to biological targets (e.g., kinases or neurotransmitter receptors), as seen in other isoquinoline-based drugs.

Analytical Characterization

- Spectroscopy :

- Chromatography : TLC with silica gel GF254 and UV detection (282 nm) was used for purity assessment .

Key Differences and Implications

- Aromatic vs. Heterocyclic Moieties: Isoquinoline’s bicyclic structure may improve metabolic stability compared to monocyclic furan or thiadiazole .

- Biological Targets : Thiadiazole derivatives target anticonvulsant pathways, while triazolylmethyl compounds address microbial enzymes, highlighting substituent-driven selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。